molecular formula C9H20ClN B1428498 3,3,5,5-Tetramethylpiperidine hydrochloride CAS No. 792915-19-6

3,3,5,5-Tetramethylpiperidine hydrochloride

Cat. No.: B1428498
CAS No.: 792915-19-6
M. Wt: 177.71 g/mol
InChI Key: FNHKBJBPFJEWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Numbers

The systematic nomenclature of 3,3,5,5-tetramethylpiperidine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The parent compound, 3,3,5,5-tetramethylpiperidine, receives its name from the piperidine core structure with specific positional designation of the four methyl substituents. The International Union of Pure and Applied Chemistry name for the hydrochloride salt is systematically expressed as "this compound (1:1)" or alternatively as "piperidine, 3,3,5,5-tetramethyl-, hydrochloride (1:1)". This nomenclature explicitly indicates the one-to-one stoichiometric relationship between the organic base and the hydrochloric acid component.

The Chemical Abstracts Service registry system assigns two distinct numbers to differentiate between the free base and its hydrochloride salt. The parent amine 3,3,5,5-tetramethylpiperidine carries the Chemical Abstracts Service registry number 1195-56-8, reflecting its status as the neutral tertiary amine. The hydrochloride salt derivative is assigned the separate Chemical Abstracts Service registry number 792915-19-6, acknowledging the distinct chemical entity formed through protonation and ionic association. This dual registration system enables precise identification and differentiation between the two forms in chemical databases and regulatory documentation.

Properties

IUPAC Name

3,3,5,5-tetramethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(2)5-9(3,4)7-10-6-8;/h10H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHKBJBPFJEWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethylpiperidine hydrochloride generally involves the alkylation of piperidine with methylating agents under controlled conditions. One common method includes the reaction of piperidine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at a temperature range of 0-25°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is typically purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetramethylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C9H19N·HCl
Molecular Weight : 175.72 g/mol
CAS Number : 792915-19-6

The compound features a piperidine ring with four methyl groups at the 3 and 5 positions, which contributes to its steric hindrance and reactivity. Its hydrochloride form enhances solubility in polar solvents.

Organic Synthesis

TMPHCl is primarily used as a reagent in organic synthesis. Its hindered amine structure makes it valuable for:

  • Formation of Hindered Amines : TMPHCl is utilized in reactions that require sterically hindered amines, which are crucial for synthesizing pharmaceuticals and agrochemicals.
  • Catalysis : It acts as a catalyst in various reactions, including nucleophilic substitutions and reductions.

Medicinal Chemistry

In medicinal chemistry, TMPHCl has been investigated for its potential therapeutic applications:

  • Drug Development : The compound serves as a precursor for synthesizing bioactive molecules. Studies have shown its role in developing inhibitors for specific biological targets.
  • Enzyme Stabilization : TMPHCl has been reported to stabilize certain enzymes under harsh conditions, enhancing their activity and stability.

Biochemical Research

TMPHCl is also significant in biochemical studies:

  • Protein Interactions : It is employed to study enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.
  • Oxidative Stress Studies : Research has demonstrated that TMPHCl can modulate oxidative stress pathways without significant toxicity at low doses.

Summary of Applications

FieldApplication Description
Organic ChemistryReagent for synthesizing hindered amines and catalyzing reactions
Medicinal ChemistryPrecursor for drug development and enzyme stabilization
Biochemical ResearchInvestigating protein interactions and oxidative stress modulation

Case Study 1: Enzyme Stabilization

A study demonstrated that TMPHCl effectively stabilized a specific enzyme during high-temperature reactions. The presence of TMPHCl resulted in enhanced activity compared to controls without the compound, suggesting its potential use in industrial enzyme applications.

Case Study 2: Drug Development

In research focused on developing inhibitors for HIV entry, derivatives containing the tetramethylpiperidine moiety were synthesized. These compounds exhibited varying degrees of antiviral activity against HIV-1 strains, highlighting the therapeutic potential of TMPHCl derivatives.

Case Study 3: Oxidative Stress Modulation

Research investigated the role of TMPHCl in stabilizing free radicals within oxidative stress studies. It was found to effectively modulate oxidative pathways while exhibiting low toxicity at therapeutic concentrations.

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidine Hydrochloride (CAS 935-22-8)

  • Molecular Formula : C₉H₂₀ClN
  • Key Properties :
    • Melting Point: 299–301°C
    • Boiling Point: 157.6°C at 760 mmHg
    • Molecular Weight: 177.71 g/mol
    • Hazard Code: Xn (Harmful) .
  • Structural Differences: Methyl groups at the 2nd and 6th positions create significant steric hindrance near the nitrogen atom, reducing accessibility for hydration or electrophilic reactions.
  • Applications : Used as a stabilizer in radical reactions and as a precursor for nitroxide catalysts (e.g., TEMPO derivatives) .

3,3,5,5-Tetramethylmorpholin-2-one (CAS 218594-84-4)

  • Molecular Formula: C₇H₁₂NO₂ (base structure)
  • Key Properties :
    • Similarity Score to Target Compound: 0.84 (structural resemblance but oxygen atom in the ring) .
  • Structural Differences : Replaces one carbon in the piperidine ring with oxygen (morpholine backbone), altering electronic properties and hydrogen-bonding capacity. This increases polarity compared to piperidine derivatives.
  • Applications : Morpholine derivatives are common in pharmaceuticals due to improved solubility and bioavailability .

4,4-Dimethylpiperidine Hydrochloride (CAS 38646-68-3)

  • Molecular Formula : C₇H₁₆ClN
  • Key Properties :
    • Substituents at the 4th position create a symmetric structure, reducing steric hindrance compared to 3,3,5,5-tetramethylpiperidine hydrochloride.
  • Applications : Used as a building block in agrochemicals and drug synthesis .

Halogenated Derivatives (e.g., 3,3,5,6-Tetrachloro-4-oxo-2,2,6,6-tetramethylpiperidine)

  • Key Properties :
    • Electrophilic halogenation occurs preferentially at positions influenced by steric and electronic factors. For example, 2,2,6,6-tetramethylpiperidine derivatives undergo halogenation at the 3rd and 5th positions under acidic conditions .
  • Reactivity : The 3,3,5,5-tetramethylpiperidine structure may resist halogenation due to methyl group crowding, directing reactions to other sites.

Comparative Analysis Table

Compound Molecular Formula CAS Number Substituent Positions Melting Point (°C) Key Applications
3,3,5,5-Tetramethylpiperidine HCl C₉H₂₀ClN (inferred) Not explicitly listed 3,3,5,5 Not reported Organic synthesis, ligand design
2,2,6,6-Tetramethylpiperidine HCl C₉H₂₀ClN 935-22-8 2,2,6,6 299–301 Radical stabilization, nitroxide catalysts
3,3,5,5-Tetramethylmorpholin-2-one C₇H₁₂NO₂ 218594-84-4 Morpholine ring Not reported Pharmaceutical intermediates
4,4-Dimethylpiperidine HCl C₇H₁₆ClN 38646-68-3 4,4 Not reported Agrochemicals, drug synthesis

Key Research Findings

  • Steric Effects : Piperidine derivatives with methyl groups at the 2nd and 6th positions (e.g., 2,2,6,6-tetramethylpiperidine) exhibit greater steric hindrance near the nitrogen, reducing hydrate formation compared to 3,3,5,5-substituted analogs .
  • Reactivity Trends : Halogenation of 2,2,6,6-tetramethylpiperidine produces perbromides in acidic media, while 3,3,5,5-substituted derivatives may resist such reactions due to methyl group shielding .
  • Morpholine vs. Piperidine : Morpholine derivatives (e.g., 3,3,5,5-tetramethylmorpholin-2-one) display higher polarity and solubility, making them preferable in drug design compared to piperidine analogs .

Biological Activity

3,3,5,5-Tetramethylpiperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is known for its applications in medicinal chemistry, particularly due to its structural properties that may influence various pharmacological effects. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H19N·HCl
  • Molecular Weight : 175.72 g/mol
  • CAS Number : 14979293

This compound is characterized by its saturated piperidine ring and four methyl substituents at the 3 and 5 positions, which contribute to its steric hindrance and lipophilicity.

Research indicates that piperidine derivatives like this compound may interact with various biological targets:

  • Receptor Activity : Some studies suggest that piperidine derivatives can act as ligands for neurotransmitter receptors such as muscarinic acetylcholine receptors (M3R), which are involved in cell proliferation and resistance to apoptosis in cancer cells .
  • Antioxidant Properties : The presence of tertiary amines in the structure may confer antioxidant properties, potentially protecting cells from oxidative stress .

Anticancer Activity

Several studies have explored the anticancer potential of piperidine derivatives:

  • Cytotoxicity Studies : In vitro assays have demonstrated that certain piperidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features showed IC50 values ranging from 0.69 to 22 mM against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Cell LineIC50 Value (mM)Reference
MCF-70.69 - 22
A5490.69 - 22

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has also been a subject of investigation:

  • Neurotoxicity Studies : Research suggests that certain piperidine compounds may mitigate neurotoxic effects associated with oxidative stress and could be beneficial in neurodegenerative diseases .

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that some derivatives showed enhanced cytotoxicity compared to standard treatments like bleomycin .
  • Neuroprotective Effects in Animal Models : In vivo studies using rodent models demonstrated that specific piperidine derivatives could reduce neuronal damage induced by toxic agents, suggesting a potential therapeutic role in conditions like Alzheimer's disease .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3,3,5,5-tetramethylpiperidine hydrochloride in laboratory settings?

  • Methodological Answer: Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For piperidine derivatives, cyclization reactions often employ acidic or basic catalysts (e.g., HCl for hydrochlorination). Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Safety protocols for handling hygroscopic and potentially irritant intermediates must be followed, including inert atmosphere use and personal protective equipment (PPE) .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

  • Methodological Answer: Analytical techniques include:
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions on the piperidine ring.
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., [M+H]+ or [M-Cl]+ ions).
  • HPLC with UV detection to assess purity (>98% by area normalization).
  • Elemental analysis (C, H, N, Cl) to validate stoichiometry .

Q. What safety protocols are essential when handling this compound in aqueous or organic reactions?

  • Methodological Answer:
  • Use fume hoods to avoid inhalation of fine particles.
  • Avoid contact with skin/eyes; use nitrile gloves and goggles.
  • Store in airtight containers under inert gas (e.g., argon) to prevent moisture absorption.
  • Dispose of waste via approved chemical disposal programs to minimize environmental impact .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound synthesis?

  • Methodological Answer: Discrepancies often arise from differences in reaction scale, solvent purity, or catalyst aging. Systematic approaches include:
  • Design of Experiments (DoE) to isolate critical variables (e.g., pH, temperature).
  • LC-MS/MS analysis to identify low-abundance byproducts (e.g., N-oxide derivatives).
  • Reaction monitoring via in situ FTIR to track intermediate formation .

Q. What strategies mitigate the hygroscopic nature of this compound during long-term storage?

  • Methodological Answer:
  • Use desiccants (e.g., silica gel) in storage containers.
  • Lyophilize the compound to remove residual moisture.
  • Characterize degradation products via accelerated stability studies (40°C/75% RH for 6 months) paired with X-ray diffraction (XRD) to detect polymorphic changes .

Q. How can computational modeling enhance the design of derivatives based on this compound?

  • Methodological Answer:
  • Density Functional Theory (DFT) predicts electronic properties (e.g., charge distribution on the piperidine ring).
  • Molecular docking screens potential bioactivity (e.g., binding affinity to neurological targets).
  • QSAR models correlate structural modifications with solubility or toxicity .

Q. What advanced techniques detect trace impurities in this compound batches?

  • Methodological Answer:
  • High-resolution mass spectrometry (HRMS) identifies impurities at ppm levels.
  • ICP-MS detects heavy metal residues from catalysts.
  • Chiral HPLC differentiates enantiomeric contaminants in stereospecific syntheses .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the thermal stability of this compound?

  • Methodological Answer:
  • Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air).
  • Compare decomposition onset temperatures across studies, accounting for heating rate variations (e.g., 10°C/min vs. 5°C/min).
  • Validate findings with DSC to detect phase transitions or exothermic events .

Experimental Design Considerations

Q. What are best practices for integrating this compound into multi-step reaction cascades?

  • Methodological Answer:
  • Use flow chemistry to minimize intermediate isolation and degradation.
  • Optimize solvent compatibility (e.g., switch from polar aprotic to ethereal solvents between steps).
  • Monitor reaction progress with online NMR or Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,5,5-Tetramethylpiperidine hydrochloride
Reactant of Route 2
3,3,5,5-Tetramethylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.